Binding Affinity at α4β2 and α6β2 vs ABT-089
Sofinicline exhibits significantly greater binding potency than the related compound ABT-089 at both α4β2 and α6β2 nicotinic acetylcholine receptor subtypes. In radioligand binding assays using rat striatal sections, sofinicline displayed Ki values of 1.3 nM for 125I-epibatidine binding (α4β2) and 1.9 nM for 125I-α-conotoxinMII binding (α6β2) [1]. In contrast, ABT-089 binds to the same sites with a Ki of 16.7 nM for [3H]cytisine (a less potent comparator at α4β2), representing an over 10-fold difference in affinity .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Sofinicline: Ki = 1.3 nM (125I-epibatidine) and 1.9 nM (125I-α-conotoxinMII) |
| Comparator Or Baseline | ABT-089: Ki = 16.7 nM ([3H]cytisine binding site on α4β2) |
| Quantified Difference | Sofinicline exhibits approximately 13-fold higher affinity at α4β2 compared to ABT-089 (1.3 nM vs 16.7 nM). |
| Conditions | Radioligand binding assays using rat striatal sections. |
Why This Matters
Higher binding affinity allows for lower dosing to achieve the same receptor occupancy, which can minimize potential off-target effects and improve the compound's safety and efficacy profile in research models.
- [1] Glpbio. Sofiniclin (ABT-894) Product Datasheet. 2024. View Source
